molecular formula C15H24O4 B8548883 Diprop-1-en-2-yl nonanedioate CAS No. 6063-43-0

Diprop-1-en-2-yl nonanedioate

Cat. No.: B8548883
CAS No.: 6063-43-0
M. Wt: 268.35 g/mol
InChI Key: LHIHSQZXIWJHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

6063-43-0

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

bis(prop-1-en-2-yl) nonanedioate

InChI

InChI=1S/C15H24O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h1,3,5-11H2,2,4H3

InChI Key

LHIHSQZXIWJHRI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)CCCCCCCC(=O)OC(=C)C

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic aqueous media, the ester undergoes nucleophilic acyl substitution. The protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form azelaic acid and propenol:

Diprop-1-en-2-yl nonanedioate+2H2OH+Nonanedioic acid+2Prop-1-en-2-ol\text{Diprop-1-en-2-yl nonanedioate} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Nonanedioic acid} + 2\text{Prop-1-en-2-ol}

Key Data :

  • Rate acceleration occurs at elevated temperatures (70–100°C) .

  • Stereochemical retention at the ester carbonyl is observed due to planar sp² intermediate formation .

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), the ester undergoes irreversible saponification to yield azelaate dianion and propenoxide:

Diprop-1-en-2-yl nonanedioate+2OHNonanedioate2+2Prop-1-en-2-olate\text{this compound} + 2\text{OH}^- \rightarrow \text{Nonanedioate}^{2-} + 2\text{Prop-1-en-2-olate}

Key Data :

  • Reaction follows second-order kinetics (first-order in ester and OH⁻) .

  • Complete hydrolysis at pH >12 within 1–2 hours at 25°C .

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester bonds under mild conditions. The α,β-unsaturated groups influence substrate binding via π-π interactions with enzyme active sites .

Table 1: Enzymatic Hydrolysis Parameters

EnzymeTemperature (°C)pHConversion (%)
Candida antarctica377.492
Porcine pancreatic458.078

Mechanism :

  • Serine hydrolases form a tetrahedral intermediate with the ester carbonyl .

  • Stereoselectivity is governed by the propenyl group’s orientation in the enzyme’s hydrophobic pocket .

Transesterification

In alcohol-rich environments, the ester undergoes transesterification to generate new esters. For example, with methanol:

Diprop-1-en-2-yl nonanedioate+2CH3OHacid/baseDimethyl nonanedioate+2Prop-1-en-2-ol\text{this compound} + 2\text{CH}_3\text{OH} \xrightarrow{\text{acid/base}} \text{Dimethyl nonanedioate} + 2\text{Prop-1-en-2-ol}

Key Data :

  • Acid catalysis (H₂SO₄) achieves 85% yield in 6 hours at reflux .

  • Base catalysis (NaOMe) is faster but may induce side reactions (e.g., elimination) .

Thermal Decomposition

At temperatures >150°C, the ester undergoes β-scission due to allyl group instability, producing azelaic anhydride and propene:

Diprop-1-en-2-yl nonanedioateΔNonanedioic anhydride+2Propene\text{this compound} \xrightarrow{\Delta} \text{Nonanedioic anhydride} + 2\text{Propene}

Key Data :

  • Decomposition onset at 152°C (TGA analysis) .

  • Propene formation confirmed via GC-MS .

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions. For example, with ethylenediamine:

Diprop-1-en-2-yl nonanedioate+H2NCH2CH2NH2Bis(aminoethyl) adduct\text{this compound} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Bis(aminoethyl) adduct}

Key Data :

  • Reaction proceeds in THF at 0°C with 70% yield .

  • Stereochemistry at the β-carbon is retained due to concerted mechanism .

Polymerization

Radical-initiated polymerization of the allyl groups forms crosslinked polyesters. Using AIBN as initiator:

nDiprop-1-en-2-yl nonanedioateAIBNCrosslinked polyester networkn\text{this compound} \xrightarrow{\text{AIBN}} \text{Crosslinked polyester network}

Key Data :

  • Glass transition temperature (TgT_g) of polymer: 45°C .

  • Swelling ratio in DMF: 3.2 .

Oxidation Reactions

Ozonolysis cleaves the allyl double bonds, yielding azelaic acid and formic acid:

Diprop-1-en-2-yl nonanedioate+2O3Nonanedioic acid+2HCO2H\text{this compound} + 2\text{O}_3 \rightarrow \text{Nonanedioic acid} + 2\text{HCO}_2\text{H}

Key Data :

  • Reaction completes within 1 hour at -78°C .

  • Ozonide intermediates characterized by NMR .

Comparison with Similar Compounds

Application and Reactivity Insights

  • Diprop-1-en-2-yl Nonanedioate: Potential applications in reactive diluents, adhesives, or coatings due to allyl group reactivity. Comparable to allyl esters like diallyl phthalate, which polymerize upon heating .
  • Dibutyl Nonanedioate: Used in niche lubricants and plasticizers where biodegradability is prioritized over reactivity.
  • Dibutyl Phthalate : Dominates in flexible PVC production but faces regulatory restrictions due to toxicity .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis methods for this compound are cited in the evidence. Standard esterification protocols (e.g., acid-catalyzed condensation of nonanedioic acid with allyl alcohol) are presumed.
  • Characterization : Structural analysis via NMR or crystallography (e.g., SHELX programs ) could resolve ambiguities in regiochemistry and purity.
  • Toxicity : Allyl esters may pose inhalation hazards, similar to diallyl phthalate, but specific toxicological data is absent.

Q & A

Q. What established synthetic routes are available for Diprop-1-en-2-yl nonanedioate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via esterification of nonanedioic acid with propenol derivatives under acidic catalysis. Key parameters include:
  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) for protonation.
  • Temperature control : 80–120°C to balance reaction rate and side-product formation.
  • Purification : Liquid-liquid extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients).
    Optimization involves factorial design experiments to assess molar ratios, solvent polarity, and reaction time. Yield improvements (e.g., from 60% to 85%) are achievable by inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify ester carbonyls (~170 ppm) and allyl/propenyl protons (δ 5.0–6.5 ppm). Coupling constants (J-values) confirm stereochemistry.
  • IR : Strong C=O stretches (~1740 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 284 [M⁺]) and fragmentation patterns validate structure.
    Cross-reference with NIST Chemistry WebBook data for validation .

Q. How should researchers design experiments to determine the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in a solvent pair (e.g., dichloromethane/hexane).
  • Data Collection : Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution and refinement. Key steps include absorption correction, space group determination (e.g., P2₁/c), and thermal parameter optimization. Validate with R-factor convergence (<5%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic processes?

  • Methodological Answer :
  • Software : Gaussian or ORCA for Density Functional Theory (DFT) calculations.
  • Parameters : B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Validation : Compare computed vibrational spectra (IR) with experimental data.
  • Applications : Predict regioselectivity in Diels-Alder reactions or hydrolysis pathways under acidic conditions. Use PyMol for visualizing electron density maps .

Q. What methodologies are recommended for assessing the environmental persistence of this compound, considering conflicting biodegradation data?

  • Methodological Answer :
  • Systematic Review : Apply EPA HERO database strategies to aggregate peer-reviewed studies. Use Boolean terms (e.g., "nonanedioate AND biodegradation") across Scopus and Web of Science .
  • Experimental Design : OECD 301F test (ready biodegradability) with activated sludge. Monitor via HPLC-UV for parent compound depletion.
  • Data Contradiction Analysis : Meta-regression to identify variables (e.g., pH, microbial consortia) causing discrepancies. Use ANOVA to test inter-study variance .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different cell lines?

  • Methodological Answer :
  • Dose-Response Reproducibility : Standardize cell culture conditions (e.g., passage number, serum-free media).
  • Mechanistic Studies : siRNA knockdown to isolate target pathways (e.g., COX-2 inhibition).
  • Meta-Analysis : Pool data using PRISMA guidelines, stratifying by cell type (e.g., HeLa vs. HEK293). Apply funnel plots to detect publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.